molecular formula C8H9NO2 B1207630 2-(Aminomethyl)benzoic acid CAS No. 25672-97-3

2-(Aminomethyl)benzoic acid

Cat. No. B1207630
CAS RN: 25672-97-3
M. Wt: 151.16 g/mol
InChI Key: CLTMYNWFSDZKKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 2-(aminomethyl)benzoic acid involves multi-step chemical reactions starting from basic materials. For instance, 2-(bromomethyl) benzoic acid can be synthesized using 2-methylbenzoic acid and bromine through a free radical reaction, showcasing the foundational steps that might be adapted for synthesizing 2-(aminomethyl)benzoic acid. The yield can be influenced by the mole ratio of materials, choice of solvents, reaction time, and the amount of initiator used (Wang Ping, 2011).

Molecular Structure Analysis

The molecular structure and interaction with DNA of compounds related to 2-(aminomethyl)benzoic acid have been characterized using various spectroscopic techniques, including IR, 1H NMR, and single crystal X-ray diffraction. These studies reveal the complex geometry and potential for non-intercalative DNA binding, which may inform the structural dynamics of 2-(aminomethyl)benzoic acid itself (Nataraj Chitrapriya et al., 2011).

Chemical Reactions and Properties

Research into the synthesis of 3,5-bis(aminomethyl)benzoic acid from 3,5-dimethylbenzoic acid via bromination, azidonation, and reduction demonstrates the versatility and reactivity of the aminomethyl group attached to the benzoic acid ring. This process underscores the chemical properties that enable further functionalization of the benzoic acid core (G. Yong, 2010).

Physical Properties Analysis

The non-covalent synthesis of complexes involving benzoic acid derivatives points to the influence of molecular structure on the physical properties of these compounds. The study reveals how supramolecular architecture can vary with different substituents, impacting the physical properties of compounds related to 2-(aminomethyl)benzoic acid (S. Goswami et al., 2008).

Chemical Properties Analysis

The synthesis and characterization of novel amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), highlight the chemical versatility of the aminomethyl group in benzoic acid derivatives. These studies reveal how the distinct functionalities of these compounds can be selectively protected and deprotected for use in complex chemical syntheses, demonstrating the rich chemical properties of 2-(aminomethyl)benzoic acid derivatives (R. Pascal et al., 2000).

Scientific Research Applications

Specific Application: Antifibrinolytic Therapy

  • Scientific Field : Medical Science
  • Summary of Application : 2-(Aminomethyl)benzoic acid, also known as p-aminomethylbenzoic acid, has been used in antifibrinolytic therapy, specifically for the treatment of subarachnoid hemorrhage .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Synthesis of Novel Amides

  • Scientific Field : Organic Chemistry
  • Summary of Application : 2-(Aminomethyl)benzoic acid can be used in the synthesis of novel amides starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
  • Methods of Application : The synthesis involves using TEA as a base and THF as a solvent .
  • Results or Outcomes : 2,3-Dimethoxybenzamides were obtained in yields of 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .

Preparation of 4-Guanidinomethylbenzoic Acid

  • Scientific Field : Organic Chemistry
  • Summary of Application : 2-(Aminomethyl)benzoic acid can react with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid .
  • Methods of Application : The specific methods of application or experimental procedures are not specified in the source .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Antioxidant and Antibacterial Activities

  • Scientific Field : Biochemistry
  • Summary of Application : 2-(Aminomethyl)benzoic acid has been used in the synthesis of novel benzamide compounds, which have shown antioxidant and antibacterial activities .
  • Methods of Application : The synthesis involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
  • Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Preparation of 2-(Aminomethyl)benzoic Acid Hydrochloride

  • Scientific Field : Organic Chemistry
  • Summary of Application : 2-(Aminomethyl)benzoic acid can be used to prepare 2-(Aminomethyl)benzoic acid hydrochloride .
  • Methods of Application : The specific methods of application or experimental procedures are not specified in the source .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(aminomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTMYNWFSDZKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948554
Record name 2-(Aminomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)benzoic acid

CAS RN

25672-97-3
Record name 25672-97-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127011
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Aminomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(AMINOMETHYL)BENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 40% solution of methylamine (6.14 mL; 7.1 mmol) was added to 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]benzoic acid C (2 g; 7.1 mmol) and then EtOH (30 mL) was added. After 5 minutes stirring at room temperature the reaction mixture was heated at 50° C. After 2.5 h, the mixture was cooled and the solvent was evaporated under reduced pressure. The crude product was suspended in 50 mL of absolute ethanol and the suspension was stirred at room temperature for 1 h. The solid was filtered and washed with EtOH to afford 2-(aminomethyl)benzoic acid D (0.87 g; 5.8 mmol). Yield 81%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
VVE Ramesh, G Priya, PR Rajamohanan, HJ Hofmann… - Tetrahedron, 2012 - Elsevier
… In this article, we report a novel class of heterogeneous synthetic oligomers featuring the conformationally constrained amino acid residues – 2-aminomethyl benzoic acid (2-Amb) and …
Number of citations: 10 www.sciencedirect.com
X Li, GT Musie, DR Powell - Inorganica chimica acta, 2003 - Elsevier
Two new metal complexes, [Co(Mamba) 2 ] and [Ni(Mamba) 2 ], have been prepared by the treatment of the tridentate ligand N-(2-methylpyridine)-2-aminomethyl benzoic acid (…
Number of citations: 1 www.sciencedirect.com
GT Musie, X Li, DR Powell - Inorganica chimica acta, 2004 - Elsevier
… The N-(2-methylpyridine)-2-aminomethyl benzoic acid (Hmamba) ligand was prepared according to the previously reported procedure [8]. All solvents were of reagent grade and used …
Number of citations: 12 www.sciencedirect.com
A Abid, P Rajamanickam, EWG Diau - Chemical Engineering Journal, 2023 - Elsevier
In this work, we functionalized the ITO substrates with a series of self-assembled monolayer (SAM) molecules to improve the hole extraction ability of the electrodes and retard the …
Number of citations: 3 www.sciencedirect.com
JH Sun, WF Daneker - Synthetic communications, 1998 - Taylor & Francis
An efficient, two-step syntesis of the title compound 3 in 61% overall yield is presented. The synthesis involves hydrazine removal of the N-phthalimide protecting group of α-phthalimido-…
Number of citations: 2 www.tandfonline.com
M Ankersen, NL Johansen, K Madsen… - Journal of medicinal …, 1998 - ACS Publications
A new series of GH secretagogues derived from ipamorelin is described. In an attempt to obtain oral bioavailability, by reducing the size and the number of potential hydrogen-bonding …
Number of citations: 37 pubs.acs.org
D Haidar - Nanotechnology Research Journal, 2017 - search.proquest.com
Nanostructure materials are highly important due to their potential application in chemistry, biology, medicine and material sciences. Even the designer material can be used as gene …
Number of citations: 0 search.proquest.com
D Haldar - Nanotechnology Research Journal, 2016 - search.proquest.com
The development of soft porous organic materials by self-assembly of peptides, polyamides and polyimides are highly interesting. The porous host can form complex with the guest …
Number of citations: 0 search.proquest.com
RV Nair, KN Vijayadas, A Roy… - European Journal of …, 2014 - Wiley Online Library
Chemists' constant pursuit of understanding of the underlying principles of nature's most intricate phenomenon such as protein folding has led to the development of the field of “…
J Jia, X Liu, J Shi, HE Xu, W Yi - Asian Journal of Organic …, 2015 - Wiley Online Library
Herein, we disclose the Rh III ‐catalyzed and MeOH‐assisted direct C−H functionalization of simple N‐alkoxybenzamides with N‐cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS) in a …
Number of citations: 13 onlinelibrary.wiley.com

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